molecular formula C19H13BrN2OS B11463641 2-(4-Bromophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole

2-(4-Bromophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B11463641
M. Wt: 397.3 g/mol
InChI Key: UZJLTWLNRUAYES-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a suitable brominated precursor.

    Attachment of the Naphthalen-1-ylmethyl Group: This step involves the reaction of the oxadiazole intermediate with a naphthalen-1-ylmethyl halide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It is studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in medicinal applications, it may inhibit the activity of enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-3-(1-naphthyl)acrylonitrile
  • 2-(4-Bromophenyl)sulfanyl]methyl}oxirane
  • 2-(4-Bromophenyl)naphthalene

Uniqueness

2-(4-Bromophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole is unique due to the presence of both the oxadiazole ring and the naphthalen-1-ylmethyl group. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H13BrN2OS

Molecular Weight

397.3 g/mol

IUPAC Name

2-(4-bromophenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-oxadiazole

InChI

InChI=1S/C19H13BrN2OS/c20-16-10-8-14(9-11-16)18-21-22-19(23-18)24-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-11H,12H2

InChI Key

UZJLTWLNRUAYES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

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